molecular formula C10H16O2 B8716664 4-(Cyclopropylmethoxy)cyclohexanone

4-(Cyclopropylmethoxy)cyclohexanone

Cat. No.: B8716664
M. Wt: 168.23 g/mol
InChI Key: GCDZVKCONQLQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopropylmethoxy)cyclohexanone is a substituted cyclohexanone derivative featuring a cyclopropylmethoxy group (–OCH₂C₃H₅) at the 4-position of the cyclohexanone ring. This compound is of interest in organic synthesis due to the unique steric and electronic properties imparted by the cyclopropyl group, which can influence reactivity and stability in catalytic processes .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-(cyclopropylmethoxy)cyclohexan-1-one

InChI

InChI=1S/C10H16O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8,10H,1-7H2

InChI Key

GCDZVKCONQLQPT-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CCC(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Cyclohexanone Derivatives
Compound Name Substituent Molecular Formula Key Properties/Reactivity Evidence ID
4-(Cyclopropylmethoxy)cyclohexanone Cyclopropylmethoxy C₁₀H₁₄O₂ (inferred) Likely exhibits steric hindrance due to cyclopropyl group; potential for cross-coupling reactions
4-Hydroxycyclohexanone Hydroxyl (–OH) C₆H₁₀O₂ MP: -1°C; BP: 256°C; higher polarity due to –OH group; prone to oxidation
4-Ethoxycyclohexanone Ethoxy (–OCH₂CH₃) C₈H₁₄O₂ Lower steric bulk compared to cyclopropylmethoxy; standard alkoxy reactivity
4-(4-Chlorophenyl)cyclohexanone 4-Chlorophenyl C₁₂H₁₃ClO Aryl substituent enhances electron-withdrawing effects; used in pharmaceuticals
4-Heptylcyclohexanone Heptyl (–C₇H₁₅) C₁₃H₂₄O Hydrophobic; industrial applications; flash point: 124°C

Spectroscopic and Physical Properties

  • NMR Trends :

    • Cyclopropylmethoxy protons resonate at δH 3.60 (multiplet) and δC 59.3, distinct from ethoxy (δH ~1.3 for –CH₃) or hydroxyl (δH 1–5 for –OH) groups .
    • Aromatic substituents (e.g., 4-chlorophenyl) show downfield shifts in ¹³C NMR due to electron withdrawal .

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